N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide
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Description
N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C17H12Cl2F3N3O2S and its molecular weight is 450.26. The purity is usually 95%.
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Scientific Research Applications
1. Catalysis in Cyclisation Reactions
Trifluoromethanesulfonic acid has been demonstrated as an effective catalyst in cyclisation reactions involving homoallylic sulfonamides, leading to the formation of pyrrolidines. This process shows preference for pyrrolidines or homopiperidines formation over piperidines, highlighting the potential of sulfonamides in catalyzing polycyclic systems (Haskins & Knight, 2002).
2. Synthesis of Fluorinated Compounds
N-[3-(Trifluoromethyl)homoallyl]sulfonamides have been utilized in the synthesis of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines. This process involves intramolecular addition or S(N)2'-type reactions, leading to the production of various fluorinated compounds, including optically active prolines (Nadano et al., 2006).
3. Role in Radical Reactions
Sulfonated tetrahydropyridine derivatives can be generated through radical reactions involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This process is catalyzed by sulfonyl radicals and is significant for the synthesis of sulfonated pyrrolidine and tetrahydropyridine derivatives (An & Wu, 2017).
4. As Bifunctional Organocatalyst
The compound has been used as a highly efficient bifunctional organocatalyst in Michael addition reactions of ketones and aldehydes to nitrostyrenes. This catalysis results in syn-selective adducts with high yields and excellent enantioselectivity (Wang et al., 2009).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N3O2S/c18-13-5-3-11(4-6-13)9-24-28(26,27)15-2-1-7-25(15)16-14(19)8-12(10-23-16)17(20,21)22/h1-8,10,24H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCPWYIIUDPFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.